

Velmupressin Acetate: In Vivo Experimental Protocols and Application Notes

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Compound of Interest

Compound Name: Velmupressin acetate

Cat. No.: B12427877

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Abstract

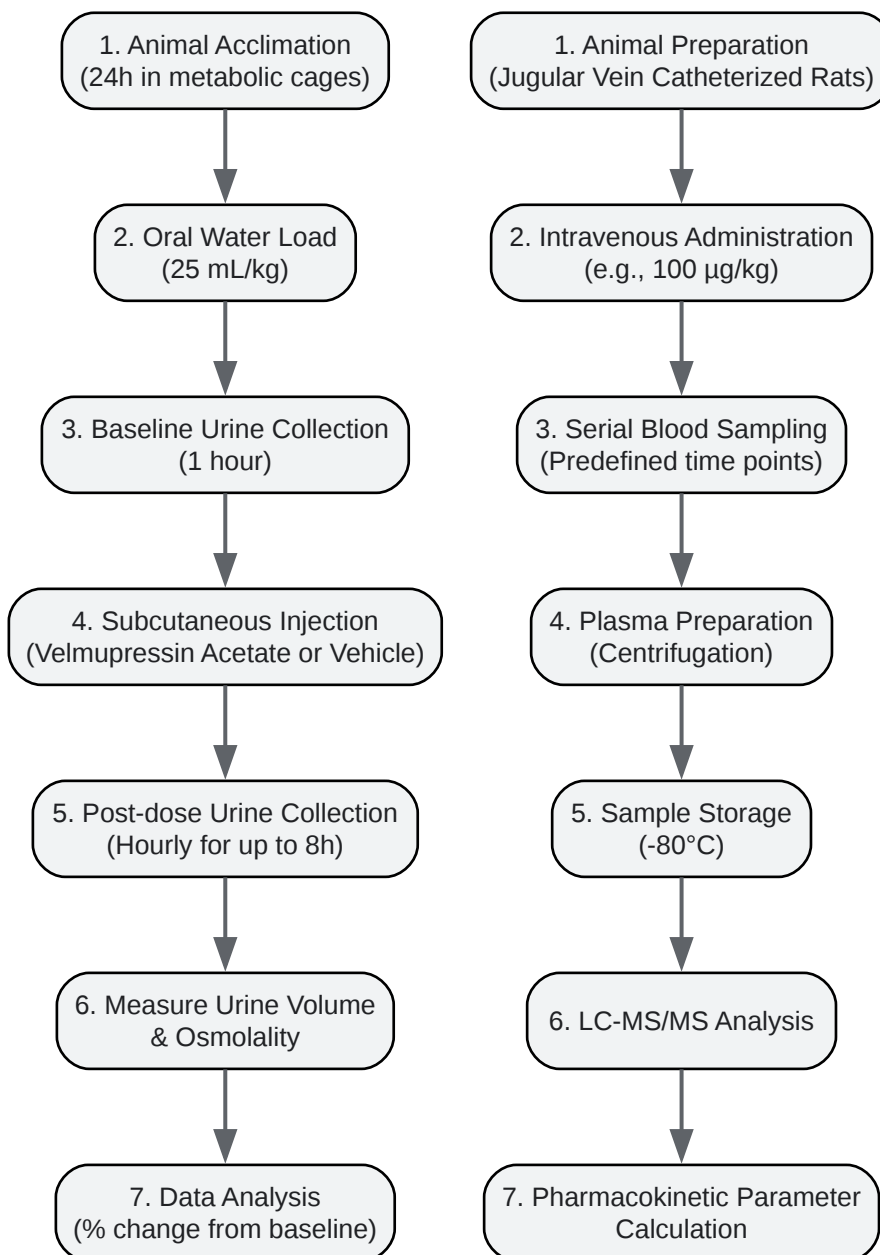
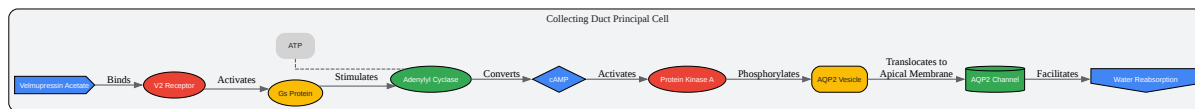
Velmupressin acetate is a potent and selective peptide agonist of the vasopressin V2 receptor, engineered for a short duration of action.[1][2] These characteristics make it a promising candidate for therapeutic applications where transient V2 receptor activation is desirable, such as in the management of nocturia. This document provides detailed application notes and protocols for the in vivo evaluation of **velmupressin acetate**, based on preclinical studies. It includes comprehensive methodologies for assessing the pharmacodynamic (antidiuretic) effects and pharmacokinetic profile of the compound in rodent models. Additionally, it outlines the key signaling pathways involved and presents quantitative data in a structured format to facilitate experimental design and data interpretation.

Mechanism of Action and Signaling Pathway

Velmupressin acetate selectively binds to and activates the vasopressin V2 receptor (V2R), a G-protein coupled receptor (GPCR) predominantly expressed on the basolateral membrane of principal cells in the kidney's collecting ducts.[2] V2R activation initiates a downstream signaling cascade that ultimately leads to increased water reabsorption from the urine, thus concentrating the urine and reducing its volume.

The signaling pathway is initiated by the binding of **velmupressin acetate** to the V2R, which triggers a conformational change in the receptor. This leads to the activation of the associated

heterotrimeric Gs protein. The activated Gs alpha subunit stimulates adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA). PKA, in turn, phosphorylates aquaporin-2 (AQP2) water channels and promotes their translocation from intracellular vesicles to the apical membrane of the collecting duct cells. The insertion of AQP2 channels into the apical membrane increases its permeability to water, allowing for the reabsorption of water from the tubular fluid back into the bloodstream, following the osmotic gradient.[2]



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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
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